molecular formula C12H13N3O2S B2665866 4-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide CAS No. 88488-05-5

4-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide

Número de catálogo: B2665866
Número CAS: 88488-05-5
Peso molecular: 263.32
Clave InChI: BOHJOLAPFDFLCC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Structure and Properties 4-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide (CAS: 88488-05-5) is a sulfonamide derivative with the molecular formula C₁₂H₁₃N₃O₂S and a molecular weight of 263.32 g/mol . The compound features a benzenesulfonamide backbone substituted with an amino group (-NH₂) at the para position and a pyridin-3-ylmethyl group attached to the sulfonamide nitrogen.

The pyridin-3-ylmethyl group may be introduced through alkylation or reductive amination. Applications likely include enzyme inhibition (e.g., carbonic anhydrase, kinases) or as a building block in drug discovery due to sulfonamide’s prevalence in bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHJOLAPFDFLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide typically involves the reaction of pyridine derivatives with benzenesulfonamide under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

IUPAC Name : 4-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide
Molecular Formula : C12H12N2O2S
Molecular Weight : 252.30 g/mol

The compound contains an amino group, a pyridine ring, and a benzenesulfonamide moiety, which contribute to its unique reactivity and biological profile.

Research has demonstrated that this compound exhibits notable biological activities, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens:

PathogenInhibition (%)
Staphylococcus aureus80.69%
Klebsiella pneumoniae79.46%

These results indicate that the compound effectively inhibits bacterial growth, likely through enzyme inhibition mechanisms similar to those observed in other sulfonamide derivatives .

Anticancer Activity

The compound has shown promising anticancer properties in vitro. For example, it induced apoptosis in MDA-MB-231 breast cancer cells, leading to a significant increase in Annexin V-FITC positive cells:

Cell LineApoptosis Induction (%)
MDA-MB-23122-fold increase

This suggests that the compound may interfere with critical survival pathways in cancer cells .

Case Studies

Numerous case studies have documented the applications and effectiveness of this compound:

  • Enzyme Inhibition : A study indicated that related sulfonamides could inhibit carbonic anhydrase IX selectively, suggesting similar potential for this compound .
  • Cellular Uptake Studies : High-performance liquid chromatography (HPLC) methods were employed to track the cellular uptake in MDA-MB-231 cells, confirming effective internalization and biological activity .
  • Comparative Antibacterial Efficacy : Comparative studies demonstrated that this compound outperformed standard antibiotics in inhibiting bacterial growth at lower concentrations .

Mecanismo De Acción

The mechanism of action of 4-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Structural Variations and Key Features

A comparative analysis of 4-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide and its analogs is presented below:

Compound Name Substituents Molecular Weight Key Features
This compound -NH₂ (para), -SO₂NH-CH₂-(pyridin-3-yl) 263.32 g/mol Balanced polarity; pyridine N at position 3 enables directional H-bonding.
4-Amino-N-(pyridin-2-ylmethyl)benzenesulfonamide -NH₂ (para), -SO₂NH-CH₂-(pyridin-2-yl) 263.32 g/mol Pyridine N at position 2 alters steric and electronic interactions.
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide -CH₃ (para), -SO₂NH-(2-anilinopyridin-3-yl) ~325 g/mol* Methyl enhances lipophilicity; anilino group adds H-bonding sites.
2-(N-ethyl-4-ethoxy-3-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide -OEt (para), -CH₃ (meta), -SO₂N(Et)-CH₂-C(O)NH-CH₂-(pyridin-3-yl) 419.48 g/mol Ethoxy and acetamide groups improve solubility; higher steric bulk.
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) -CF₃ (para), -SO₂NH-(benzyloxy-trimethylpyridin-2-yl) ~460 g/mol* Trifluoromethyl increases metabolic stability; benzyloxy adds hydrophobicity.
4-(cyclopropylamino)-N-ethyl-3-((pyridin-4-ylmethyl)amino)benzenesulfonamide (46) -NH-C₃H₅ (para), -SO₂NH-Et, -NH-CH₂-(pyridin-4-yl) 347.44 g/mol Cyclopropylamino introduces ring strain; pyridin-4-yl alters binding geometry.

*Estimated based on molecular formula.

Actividad Biológica

4-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines. For example:

Cell LineIC50 (µM)
MCF-71.48
PC-30.33

These values suggest a strong potential for further development as an anticancer agent .

The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Studies have indicated that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . Additionally, it may act as a competitive inhibitor of various kinases involved in tumor growth.

Study 1: Anticancer Activity Evaluation

A study conducted on the effects of this compound on MCF-7 cells revealed a notable decrease in cell viability after treatment with the compound. The researchers observed that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. This was corroborated by flow cytometry analysis and Western blotting techniques .

Study 2: In Vivo Efficacy

In vivo studies using mouse models have shown that administration of this compound significantly reduced tumor size compared to control groups. The compound was well-tolerated, with minimal side effects observed, supporting its potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via sulfonylation of 2,3-diaminopyridine derivatives using sulfonyl chlorides under controlled conditions. For example, a mixture of CH2_2Cl2_2 and pyridine (15:1 ratio) at 313 K for 24 hours yields 68% product after recrystallization from ethanol . Optimization includes adjusting stoichiometry (e.g., 3 equivalents of sulfonyl chloride), solvent polarity, and temperature to avoid over-sulfonylation. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) and chromatographic methods be utilized to characterize the purity and structural integrity of this compound?

  • Methodology :

  • 1^1H NMR : Detect aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH2_2 (δ ~5.2 ppm). Absence of extraneous peaks confirms purity .
  • IR : Confirm sulfonamide S=O stretches (1320–1160 cm1^{-1}) and pyridine ring vibrations (1600–1500 cm1^{-1}) .
  • HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to assess purity (>95%) .

Q. What are the critical challenges in achieving regioselective sulfonylation of pyridine derivatives, and how can they be addressed?

  • Methodology : Competing sulfonylation at multiple amino groups (e.g., 2,3-diaminopyridine) can lead to mixed products. To enhance regioselectivity:

  • Use bulky sulfonyl chlorides (e.g., tosyl chloride) to sterically hinder undesired positions .
  • Employ protecting groups (e.g., benzyloxy) for temporary blocking, followed by deprotection .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the hydrogen-bonding networks and conformational flexibility of this compound?

  • Methodology : Single-crystal X-ray diffraction (at 102 K) reveals centrosymmetric dimers via N–H⋯N hydrogen bonds (R_2$$^2(8) motif). Dihedral angles between aromatic rings (50.01° and 32.01°) indicate torsional strain, impacting ligand-receptor interactions . Refinement parameters (R factor < 0.031) ensure accuracy .

Q. What strategies can be employed to resolve contradictions in biological activity data across different studies involving sulfonamide derivatives?

  • Methodology :

  • Orthogonal assays : Compare in vitro enzyme inhibition (e.g., COX-2) with in vivo antitumor efficacy to validate mechanisms .
  • Controlled variables : Standardize cell lines (e.g., HCT-116 for cytotoxicity) and solvent systems (DMSO concentration ≤0.1%) to minimize variability .

Q. How does the introduction of substituents (e.g., trifluoromethyl, methoxy) on the benzene ring influence the compound’s pharmacokinetic properties?

  • Methodology :

  • Lipophilicity : LogP values (calculated via ChemDraw) increase with trifluoromethyl groups, enhancing membrane permeability .
  • Metabolic stability : In vitro microsomal assays (human liver microsomes) quantify CYP450-mediated degradation. Halogenated derivatives show t1/2_{1/2} > 2 hours .

Q. How can computational methods like molecular docking or QSAR models be applied to predict the bioactivity of this compound derivatives?

  • Methodology :

  • Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR) to prioritize derivatives with ΔG < −8 kcal/mol .
  • QSAR : Use descriptors (e.g., polar surface area, H-bond donors) to train models (R2^2 > 0.85) on datasets from PubChem .

Methodological Frameworks

Q. What factorial design approaches are suitable for optimizing multi-step syntheses of this compound?

  • Methodology : A 23^3 factorial design evaluates factors:

  • Variables : Temperature (313–333 K), solvent polarity (CH2_2Cl2_2 vs. THF), catalyst (pyridine vs. DMAP).
  • Response surface methodology (RSM) identifies optimal conditions (e.g., 313 K in CH2_2Cl2_2/pyridine) .

Q. How can reaction path search methods (e.g., quantum chemical calculations) improve the efficiency of synthesizing novel derivatives?

  • Methodology :

  • DFT calculations (Gaussian 16) : Identify transition states (TS) for sulfonylation, predicting activation energies (ΔG^\ddagger) to guide solvent selection .
  • Machine learning : Train models on ICReDD’s reaction databases to predict yields for untested conditions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.